molecular formula C6H11N3O2 B1438280 1-Methyl-5-oxopyrrolidine-3-carbohydrazide CAS No. 959240-80-3

1-Methyl-5-oxopyrrolidine-3-carbohydrazide

Cat. No.: B1438280
CAS No.: 959240-80-3
M. Wt: 157.17 g/mol
InChI Key: UMNUBNWLKPHIMI-UHFFFAOYSA-N
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Description

1-Methyl-5-oxopyrrolidine-3-carbohydrazide is a chemical compound with the molecular formula C6H10N2O2 It is a derivative of pyrrolidine, a five-membered lactam ring, and features a carbohydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-5-oxopyrrolidine-3-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of 1-methyl-5-oxopyrrolidine-3-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows:

    Step 1: Dissolve 1-methyl-5-oxopyrrolidine-3-carboxylic acid in an appropriate solvent such as ethanol.

    Step 2: Add hydrazine hydrate to the solution.

    Step 3: Heat the mixture under reflux for several hours.

    Step 4: Cool the reaction mixture and isolate the product by filtration or crystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-oxopyrrolidine-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted hydrazides.

Scientific Research Applications

1-Methyl-5-oxopyrrolidine-3-carbohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-methyl-5-oxopyrrolidine-3-carbohydrazide involves its interaction with specific molecular targets. The carbohydrazide group can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to the observed effects.

Comparison with Similar Compounds

    1-Methyl-5-oxopyrrolidine-3-carboxylic acid: A precursor in the synthesis of 1-methyl-5-oxopyrrolidine-3-carbohydrazide.

    1-Methyl-5-oxopyrrolidine-3-carboxamide: Another derivative with similar structural features.

Uniqueness: this compound is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

1-methyl-5-oxopyrrolidine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2/c1-9-3-4(2-5(9)10)6(11)8-7/h4H,2-3,7H2,1H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMNUBNWLKPHIMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655775
Record name 1-Methyl-5-oxopyrrolidine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959240-80-3
Record name 1-Methyl-5-oxopyrrolidine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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